molecular formula C6H6Br2N2O B126056 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide CAS No. 126353-32-0

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Cat. No. B126056
Key on ui cas rn: 126353-32-0
M. Wt: 281.93 g/mol
InChI Key: NBCBXZRKUNIAMQ-UHFFFAOYSA-N
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Patent
US09328124B2

Procedure details

To a stirred solution of acetylpyrazine (10 g, 81.88 mmol) in acetic acid (70 mL) is added hydrogen bromide (38% acetic acid solution, 16 mL) followed by pyridinium bromide perbromide (28 g, 83.17 mmol) which is added in a single portion. The reaction is stirred at room temperature for approximately 1.5 hours. A suspension is formed during this time. Diethyl ether is added (500 mL) and the resulting precipitate is collected by filtration. The isolated product is washed with acetonitrile and diethyl ether and is dried under vacuum to give a pale brown solid (23.2 g, quantitative yield). 1H NMR (d6-DMSO) δ 9.19 (1H, m), 8.95 (1H, m), 8.84 (1H, m), 5.02 (2H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[N:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].[BrH:10].C1C=C[NH+]=CC=1.[Br:17][Br-]Br.C(OCC)C>C(O)(=O)C>[BrH:17].[Br:10][CH2:2][C:1]([C:4]1[CH:9]=[N:8][CH:7]=[CH:6][N:5]=1)=[O:3] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CN=C1
Name
Quantity
16 mL
Type
reactant
Smiles
Br
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
pyridinium bromide perbromide
Quantity
28 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for approximately 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in a single portion
CUSTOM
Type
CUSTOM
Details
A suspension is formed during this time
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is collected by filtration
WASH
Type
WASH
Details
The isolated product is washed with acetonitrile and diethyl ether
CUSTOM
Type
CUSTOM
Details
is dried under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Br.BrCC(=O)C1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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